Product packaging for 5-Bromo-1-acenaphthenol(Cat. No.:)

5-Bromo-1-acenaphthenol

Cat. No.: B8399799
M. Wt: 249.10 g/mol
InChI Key: YYYZIIJOZBACEZ-UHFFFAOYSA-N
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Description

5-Bromo-1-acenaphthenol is a functionalized acenaphthene derivative of interest in synthetic and materials chemistry research. Acenaphthene-based compounds are polycyclic aromatic hydrocarbons (PAHs) that serve as valuable precursors in the development of dyes, optical brighteners, and pharmaceuticals . The bromination at the 5-position introduces a reactive site for further cross-coupling reactions, such as Suzuki or Heck reactions, enabling the construction of more complex molecular architectures. The additional hydroxyl group on this derivative enhances its utility as a key intermediate for synthesizing ligands, polymers, and novel organic materials. Researchers value this compound for exploring structure-property relationships in material science and for developing new catalytic systems. This product is intended for research purposes in a controlled laboratory environment. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9BrO B8399799 5-Bromo-1-acenaphthenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

5-bromo-1,2-dihydroacenaphthylen-1-ol

InChI

InChI=1S/C12H9BrO/c13-10-5-4-7-6-11(14)9-3-1-2-8(10)12(7)9/h1-5,11,14H,6H2

InChI Key

YYYZIIJOZBACEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC3=C(C=CC1=C32)Br)O

Origin of Product

United States

Synthetic Methodologies and Derivative Formation of 5 Bromo 1 Acenaphthenol

Strategies for the Direct and Indirect Synthesis of 5-Bromo-1-acenaphthenol

The synthesis of this compound can be achieved through several strategic approaches, primarily involving the introduction of a bromine atom onto a pre-existing acenaphthenol framework or by constructing the alcohol functionality on a brominated acenaphthene (B1664957) precursor.

Approaches Involving Bromination of Acenaphthenol Derivatives

Direct bromination of 1-acenaphthenol (B129857) presents a straightforward synthetic route. Electrophilic aromatic substitution on the acenaphthene nucleus predominantly occurs at the 3-, 5-, and 6-positions. The directing effects of the hydroxyl group and the aromatic system guide the regioselectivity of the bromination. While specific literature on the direct bromination of 1-acenaphthenol to yield the 5-bromo isomer is not abundant, general knowledge of electrophilic aromatic substitution suggests that a mixture of isomers is likely, from which the desired 5-bromo derivative would need to be separated. The reaction would typically employ a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a Lewis acid catalyst to enhance the electrophilicity of the bromine.

A related approach involves the bromination of acenaphthene itself, which is known to yield 5-bromoacenaphthene (B1265734) in high yields (92-95%) when conducted in boiling 75% alcohol. umanitoba.ca The resulting 5-bromoacenaphthene can then be oxidized to 5-bromo-1-acenaphthenone, a key intermediate for the synthesis of this compound. umanitoba.ca

Synthesis from Brominated Acenaphthenones and Related Precursors

A more common and regioselective strategy for the synthesis of this compound involves the reduction of 5-bromo-1-acenaphthenone. This ketone precursor can be prepared through the oxidation of 5-bromoacenaphthene. umanitoba.ca The reduction of the carbonyl group in 5-bromo-1-acenaphthenone to a hydroxyl group can be readily achieved using various reducing agents.

Table 1: Reduction of 5-Bromo-1-acenaphthenone

Precursor Reducing Agent Solvent Product Notes
5-Bromo-1-acenaphthenone Sodium borohydride (B1222165) (NaBH₄) Methanol/Ethanol This compound A mild and selective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.com
5-Bromo-1-acenaphthenone Lithium aluminum hydride (LiAlH₄) Diethyl ether/THF This compound A powerful reducing agent, capable of reducing a wide range of carbonyl compounds. masterorganicchemistry.com

The choice of reducing agent can be critical to avoid side reactions, especially if other reducible functional groups are present in the molecule. Sodium borohydride is generally preferred for its milder nature and higher selectivity for ketones and aldehydes. masterorganicchemistry.com For instance, the reduction of 5-bromoacenaphthenequinone with sodium borohydride in isopropanol (B130326) has been shown to produce trans-5-bromoacenaphthen-1,2-diol in good yield, highlighting the utility of NaBH₄ in this class of compounds. researchgate.net

Another pathway starts from 5-bromoacenaphthylene (B3056597), which can be converted to the corresponding epoxide. Subsequent reduction of the epoxide with a hydride reagent like LiAlH₄ would yield 1-acenaphthenol, which in this case would be this compound.

Stereoselective Synthesis and Enantiomeric Resolution Strategies for Chiral Acenaphthenols

The presence of a chiral center at the C1 position of 1-acenaphthenol means that this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure forms is often crucial for applications in asymmetric catalysis and pharmacology. Two primary strategies are employed: stereoselective synthesis and enantiomeric resolution.

Stereoselective synthesis aims to directly produce one enantiomer in excess. This can be achieved through the asymmetric reduction of the prochiral ketone, 5-bromo-1-acenaphthenone. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation using chiral catalysts, can be employed.

Enantiomeric resolution is a more traditional and widely used method for separating a racemic mixture of this compound. This typically involves the formation of diastereomeric derivatives by reacting the racemic alcohol with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by techniques such as fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary regenerates the pure enantiomers of the alcohol. Common resolving agents for alcohols include chiral carboxylic acids, with which diastereomeric esters are formed. While specific examples for this compound are not detailed in the literature, the principles are well-established for similar chiral alcohols. u-tokyo.ac.jp

A notable example in a closely related system is the resolution of cis-2-amino-1-acenaphthenol, which has been successfully achieved, demonstrating the feasibility of applying such techniques to the acenaphthenol scaffold. u-tokyo.ac.jp

Derivatization Pathways and Functional Group Transformations of this compound

The presence of two distinct functional groups, the hydroxyl group and the bromo substituent, allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

Reactions at the Hydroxyl Group

The hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, yields the corresponding esters. researchgate.net These reactions are generally high-yielding and can be used to introduce a wide variety of functional groups.

Etherification: Conversion of the hydroxyl group to an ether can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.

Oxidation: Mild oxidation of the secondary alcohol functionality in this compound regenerates the corresponding ketone, 5-bromo-1-acenaphthenone. Reagents such as pyridinium (B92312) chlorochromate (PCC) or the Swern oxidation are commonly used for this transformation. A polymer-bound permanganate (B83412) reagent has also been shown to effectively oxidize 1-acenaphthenol to 1-acenaphthenone (B129850) in 88% yield. tsijournals.com

Table 2: Representative Reactions at the Hydroxyl Group

Reaction Type Reagent Product Type
Esterification Acyl chloride/Pyridine Ester
Etherification Alkyl halide/NaH Ether
Oxidation PCC Ketone

Transformations Involving the Bromo Substituent

The bromo substituent on the aromatic ring is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions.

Rosenmund-von Braun Reaction: A documented transformation of this compound is its use in the Rosenmund-von Braun synthesis to produce 5-cyano-1-acenaphthenone. oup.com This reaction involves the cyanation of the aryl bromide with copper(I) cyanide. organic-chemistry.orgwikipedia.org The alcohol is subsequently oxidized to the ketone.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound. This is a powerful method for synthesizing biaryl compounds or introducing alkyl or vinyl groups at the 5-position. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. While direct examples with this compound are scarce, the Suzuki coupling of other bromo-substituted aromatic compounds is a well-established and high-yielding reaction. science.govchemrxiv.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the aryl bromide and an amine. wikipedia.org This provides a direct route to 5-amino-1-acenaphthenol derivatives, which are valuable intermediates in medicinal chemistry. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base.

Table 3: Representative Transformations of the Bromo Substituent

Reaction Type Reagent/Catalyst System Product Type
Rosenmund-von Braun CuCN 5-Cyano-1-acenaphthenol
Suzuki-Miyaura Coupling Arylboronic acid / Pd catalyst / Base 5-Aryl-1-acenaphthenol
Buchwald-Hartwig Amination Amine / Pd catalyst / Base 5-Amino-1-acenaphthenol derivative

The chemical compound this compound is a significant molecule in organic synthesis, serving as a versatile intermediate for the creation of more complex chemical structures. Its unique combination of a polycyclic aromatic acenaphthene core, a reactive hydroxyl group, and a bromine substituent allows for a variety of chemical transformations. This article explores the synthetic pathways to this compound and the subsequent modifications of its acenaphthene core to generate novel chemical architectures.

3 Modifications of the Acenaphthene Core for Novel Architectures

The inherent reactivity of the acenaphthene core in this compound and its derivatives allows for a range of modifications, leading to the construction of novel and complex molecular architectures. These modifications can be broadly categorized into reactions that build upon the existing ring system and those that involve the formation of new fused rings.

One significant area of modification involves the formation of condensed aromatic systems. For instance, brominated acenaphthene derivatives can undergo condensation and dehydrobromination reactions to produce condensed bromoacenaphthylene, a polymer-like structure with repeating acenaphthene units. acs.org This process typically involves heating the brominated acenaphthene in the presence of a catalyst. acs.org

Furthermore, the acenaphthene core, particularly in its unsaturated form as acenaphthylene (B141429), is an excellent dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction allows for the construction of complex, multi-ring systems. For example, 5-bromoacenaphthylene can react with 1,3-diarylbenzo[c]furans to yield benzo[k]fluoranthene (B33198) derivatives. acs.org Similarly, inverse electron demand Diels-Alder reactions between acenaphthylene derivatives and 1,2,4,5-tetrazines have been employed to synthesize diazafluoranthene derivatives. google.com These reactions are often facilitated by electron-withdrawing groups on the diene and can be influenced by steric factors on the acenaphthylene dienophile. google.com

Nucleophilic substitution reactions on the acenaphthene ring also provide a pathway to novel architectures. While direct nucleophilic substitution on the aromatic ring can be challenging, the presence of activating groups or the use of organometallic intermediates can facilitate such transformations. For example, the reaction of 5,6-dibromoacenaphthene with organolithium reagents followed by the addition of organotin reagents leads to the formation of stannylated acenaphthene derivatives. researchgate.net These organometallic intermediates can then be used in cross-coupling reactions to introduce a wide variety of functional groups.

The following table summarizes some of the key reactions used to modify the acenaphthene core:

Reaction TypeReactantsProduct TypeReference
Condensation/DehydrobrominationBrominated AcenaphtheneCondensed Bromoacenaphthylene acs.org
Diels-Alder Reaction5-Bromoacenaphthylene, 1,3-Diarylbenzo[c]furanBenzo[k]fluoranthene Derivative acs.org
Inverse Electron Demand Diels-AlderAcenaphthylene derivative, 1,2,4,5-TetrazineDiazafluoranthene Derivative google.com
Organometallic Substitution5,6-Dibromoacenaphthene, Organolithium, Organotin reagentStannylated Acenaphthene researchgate.net

These synthetic strategies highlight the versatility of the acenaphthene core in this compound for the development of new materials and complex molecules with potentially interesting electronic and photophysical properties.

Reactivity and Mechanistic Studies Involving 5 Bromo 1 Acenaphthenol

Mechanistic Investigations of Substitution and Elimination Reactions

The reactivity of 5-Bromo-1-acenaphthenol is characterized by the interplay between the hydroxyl group on the five-membered ring and the bromo substituent on the aromatic system. The hydroxyl group can participate in substitution reactions or, more commonly, elimination reactions. Dehydration of 1-acenaphthenol (B129857) derivatives is a known pathway to forming the corresponding acenaphthylene (B141429), which involves the loss of a water molecule to create a double bond in the five-membered ring.

The bromine atom on the aromatic ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) unless the ring is activated by strongly electron-withdrawing groups. However, studies on related bromo-acenaphthene systems have shown that under forcing conditions with nucleophiles like pyrrolidine, an unusual tele-elimination can occur, where a formal loss of HBr across distant parts of the molecule leads to the formation of an acenaphthylene derivative. science.gov This suggests that under specific basic conditions, this compound could potentially undergo a complex elimination pathway rather than a simple substitution at the bromine-bearing carbon.

For halogenated aromatic compounds, nucleophilic substitution mechanisms can be complex. For many chlorinated and brominated aromatics, the favored mechanism involves nucleophilic addition ortho to the carbon-halogen bond, forming an anionic intermediate. science.gov

Reaction Kinetics and Thermodynamic Parameters Governing this compound Transformations

Detailed kinetic and thermodynamic data for the specific substitution and elimination reactions of this compound are not extensively documented in publicly available literature. Such studies would typically involve monitoring reaction rates under various conditions to determine rate laws, activation energies, and other thermodynamic parameters, providing insight into reaction mechanisms and transition states.

However, kinetic studies have been performed on the parent compound, 1-acenaphthenol, in the context of enzymatic reactions. For instance, 1-acenaphthenol is a known substrate for aldo-keto reductase (AKR) enzymes, and its oxidation has been used to determine the catalytic activity and inhibition kinetics of potential drug candidates. nih.gov In these studies, the rate of NAD⁺ reduction is monitored spectrophotometrically. The kinetic parameters determined in these biological systems, while not directly describing a substitution or elimination reaction, illustrate the methods used to quantify the reactivity of the acenaphthenol core. nih.gov

Below is a data table summarizing the findings of an inhibition study on AKR1C family enzymes, where 1-acenaphthenol was used as the substrate to test the potency of various Ruthenium-based inhibitors.

EnzymeSubstrateInhibitor TypeInhibition MechanismReference
AKR1C11-AcenaphthenolRu(II) complexesPotent reversible inhibition nih.gov
AKR1C21-AcenaphthenolRu(II) complexesLess potent reversible inhibition nih.gov
AKR1C31-AcenaphthenolRu(II) complexesLess potent reversible inhibition nih.gov
AKR1C11-AcenaphthenolRu(II) complexes (alternative)Efficient irreversible inhibition nih.gov
AKR1C21-AcenaphthenolRu(II) complexes (alternative)Efficient irreversible inhibition nih.gov

Catalytic and Organocatalytic Transformations Utilizing this compound or its Analogs

While specific catalytic transformations of this compound are not widely reported, its structural analogs, particularly 1-acenaphthenol and its amino derivatives, are valuable in catalysis, primarily in asymmetric synthesis. These compounds can serve as chiral auxiliaries or precursors to organocatalysts.

Lipase-catalyzed reactions are a key example of biocatalysis involving this scaffold. The transesterification of 1-acenaphthenol using lipase (B570770) from Candida cylindracea has been studied, demonstrating the potential for enzymatic kinetic resolution to separate enantiomers. researchgate.net Furthermore, derivatives such as cis-2-amino-1-acenaphthenol have been synthesized and employed in the highly diastereoselective anti-Aldol reactions and as ligands for the catalytic enantioselective reduction of ketones. acs.orgacs.org These applications underscore the utility of the rigid acenaphthene (B1664957) framework in creating a well-defined chiral environment for asymmetric transformations.

The following table summarizes various catalytic transformations involving the acenaphthenol scaffold.

Substrate/AuxiliaryCatalyst/ReagentReaction TypeOutcomeReference
1-AcenaphthenolLipase of Candida cylindraceaBiocatalytic AcylationEnantioselective transesterification researchgate.net
cis-2-Amino-1-acenaphthenolSelf (as ligand/catalyst)Enantioselective Reduction of KetonesCatalytic asymmetric reduction acs.org
cis-2-Arylsulfonamido-1-acenaphthenyl propionateTitanium EnolateAsymmetric Aldol ReactionHighly diastereoselective anti-aldol products acs.org
Racemic 1-acenaphthenolLipaseEnzymatic Kinetic ResolutionSynthesis of both enantiomers of cis-2-amino-1-acenaphthenol acs.org
Racemic 1-indanol (B147123) (analog)Chiral GuanidineSilylative Kinetic ResolutionHigh selectivity (s-values up to 89) lookchem.com

Investigations of Electron-Impact Induced Fragmentation Pathways

Electron-impact (EI) mass spectrometry is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns. For alcohols like 1-acenaphthenol, a characteristic fragmentation pathway is the elimination of a water molecule (H₂O), resulting in a strong peak at M-18 (mass of the molecular ion minus 18). Mechanistic studies on acenaphthenol have confirmed that this water loss is a primary and stereochemically significant process upon electron impact. acs.org

For this compound, the fragmentation is expected to be more complex due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, which results in characteristic isotopic patterns for all bromine-containing fragments. In addition to the loss of water, other likely fragmentation pathways include:

Loss of a bromine radical (•Br): This would lead to a fragment ion at M-79/M-81.

Loss of hydrogen bromide (HBr): This elimination would result in a fragment at M-80/M-82. This fragment would correspond to an acenaphthyne-like radical cation, a highly reactive species.

Concerted or sequential loss: Pathways involving the loss of both water and bromine species are also possible.

The relative abundance of these fragments provides clues about the stability of the resulting ions and the strength of the corresponding bonds. The NIST Chemistry WebBook confirms the availability of electron ionization mass spectra for the related compound 5-bromoacenaphthene (B1265734), which serves as a reference for the fragmentation behavior of the bromo-acenaphthene core. nist.gov

The table below outlines the predicted major ions in the EI mass spectrum of this compound.

IonFormulaProposed Lossm/z (for ⁷⁹Br)m/z (for ⁸¹Br)
[M]⁺•[C₁₂H₉BrO]⁺•-248250
[M-H₂O]⁺•[C₁₂H₇Br]⁺•H₂O230232
[M-Br]⁺[C₁₂H₉O]⁺•Br169169
[M-HBr]⁺•[C₁₂H₈O]⁺•HBr168168

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional NMR spectra provide fundamental information about the number and types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 5-Bromo-1-acenaphthenol would be expected to show distinct signals for each chemically unique proton. The integration of these signals would correspond to the number of protons, their splitting patterns (multiplicity) would reveal adjacent protons, and their chemical shifts would indicate their electronic environment. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons of the five-membered ring, including the one attached to the carbon bearing the hydroxyl group (C1), would be found in the upfield region.

Table 1: Expected ¹H NMR Spectral Data for this compound Note: These are predicted values based on chemical structure; experimental data is not available.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons ~7.2 - 7.8 Doublet, Triplet
H1 (on C-OH) ~5.0 - 5.5 Triplet or Doublet of Doublets
H2 (CH₂) ~3.0 - 3.8 Multiplet

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum for this compound would show signals for the aromatic carbons, with the carbon attached to the bromine atom (C5) being significantly influenced by the halogen's electronic effects. The aliphatic carbons, including the carbon bearing the hydroxyl group (C1), would appear at higher field.

Table 2: Expected ¹³C NMR Spectral Data for this compound Note: These are predicted values based on chemical structure; experimental data is not available.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic C-Br ~115 - 125
Aromatic C-H ~120 - 135
Aromatic Quaternary C ~140 - 150
C1 (C-OH) ~70 - 80

While specific 2D NMR data for this compound is not published, experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguous structural confirmation. A COSY experiment would reveal proton-proton coupling networks, definitively connecting adjacent protons in the aromatic and aliphatic rings. researchgate.net An HSQC experiment would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra. researchgate.net

Variable-Temperature (VT) NMR spectroscopy is a technique used to study dynamic processes within a molecule, such as conformational changes or restricted bond rotation, that may be occurring on the NMR timescale. mdpi.com By recording spectra at different temperatures, one can observe changes in signal shape, such as broadening or coalescence, which provides information on the energy barriers of these processes. researchgate.net For a molecule like this compound, VT-NMR could potentially be used to study the rotational dynamics around the C-O bond of the hydroxyl group or subtle conformational puckering of the five-membered ring, though no such studies have been reported.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable clues about the molecule's structure.

The high-resolution mass spectrum (HRMS) would confirm the molecular formula of this compound (C₁₂H₉BrO) by providing a highly accurate mass measurement. The presence of a bromine atom would be readily identified by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) for the molecular ion. Common fragmentation pathways for this molecule would include the loss of the bromine atom, loss of a water molecule (H₂O) from the alcohol, and cleavage of the aliphatic ring structure. libretexts.orgmiamioh.edu

Table 3: Expected Mass Spectrometry Fragmentation for this compound Note: These are predicted values based on chemical structure; experimental data is not available.

m/z Value Identity Fragmentation Pathway
248/250 [M]⁺ (Molecular Ion) Ionization of this compound
230/232 [M - H₂O]⁺ Loss of water from the alcohol
169 [M - Br]⁺ Loss of the bromine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an effective method for identifying the functional groups present.

The IR spectrum of this compound would be expected to show several characteristic absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl (-OH) group. libretexts.org Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be found just below 3000 cm⁻¹. vscht.cz The C-O stretching of the alcohol would be visible in the 1000-1260 cm⁻¹ region, and a band corresponding to the C-Br stretch would be expected at lower wavenumbers (typically 515-690 cm⁻¹). libretexts.org

Table 4: Expected Characteristic IR Absorption Bands for this compound Note: These are predicted values based on chemical structure; experimental data is not available.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3600 - 3200 O-H Stretch Alcohol
3100 - 3000 C-H Stretch Aromatic
3000 - 2850 C-H Stretch Aliphatic
1600 - 1450 C=C Stretch Aromatic Ring
1260 - 1000 C-O Stretch Secondary Alcohol

X-ray Crystallography for Solid-State Structure Determination of this compound and its Crystalline Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By diffracting X-rays off a single crystal, scientists can generate a map of electron density and build an unambiguous model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. growingscience.com

While no crystal structure for this compound has been published, this technique would provide invaluable information. It would confirm the connectivity and constitution of the molecule, show the conformation of the five-membered ring, and reveal the intermolecular interactions, such as hydrogen bonding from the hydroxyl group, that govern the crystal packing. scienceasia.org Such an analysis would be the gold standard for the complete structural elucidation of this compound in the solid state.

Computational Chemistry and Theoretical Studies of 5 Bromo 1 Acenaphthenol

Mechanistic Predictions and Transition State Analysis of Reactions Involving 5-Bromo-1-acenaphthenol

Computational methods are powerful tools for investigating the mechanisms of chemical reactions. For reactions involving this compound, such as oxidation, reduction, or substitution, theoretical calculations can map out the entire reaction pathway. This involves identifying the structures of reactants, products, and any intermediates that may form.

A crucial aspect of this analysis is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is key to determining the reaction's activation energy and, consequently, its rate. Computational software can be used to calculate the geometry and energy of these fleeting structures.

By comparing the energies of different possible pathways and their associated transition states, researchers can predict the most likely mechanism for a given reaction. This theoretical insight can guide experimental work and help in the design of more efficient synthetic routes.

Molecular Dynamics Simulations for Conformational Analysis and Chirality Transfer Phenomena

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. For a molecule like this compound, which has a chiral center at the C1 position, MD simulations would be particularly useful for conformational analysis. These simulations would reveal the different spatial arrangements (conformers) the molecule can adopt and the energetic barriers between them. Understanding the preferred conformations is essential as it can significantly influence the molecule's reactivity and biological activity.

Furthermore, MD simulations can be employed to study chirality transfer phenomena. In reactions where this compound acts as a chiral catalyst or is a substrate in an asymmetric reaction, simulations can model the interactions that lead to the preferential formation of one enantiomer over another. By analyzing the trajectories and intermolecular interactions, the specific forces and steric hindrances responsible for the transfer of chirality can be identified.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no specific SAR studies on this compound are currently published, a hypothetical study would involve a set of acenaphthenol derivatives with varying substituents.

The first step in a QSAR study is to calculate a range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties.

Once the descriptors are calculated, statistical methods are used to build a mathematical model that relates these descriptors to the observed biological activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 2: Key Molecular Descriptors for a Hypothetical QSAR Study of Acenaphthenol Derivatives

Descriptor ClassSpecific DescriptorsInformation Provided
Constitutional Molecular Weight, Number of RingsBasic molecular properties
Topological Wiener Index, Balaban IndexMolecular branching and connectivity
Geometrical Molecular Surface Area, Molecular Volume3D shape and size
Electronic Dipole Moment, Partial ChargesCharge distribution and polarity
Hydrophobic LogPLipophilicity and membrane permeability

Note: This table lists common descriptor classes used in QSAR modeling.

Applications in Organic Synthesis and Materials Science

5-Bromo-1-acenaphthenol as a Synthetic Intermediate for Polycyclic Systems

The rigid, planar structure of the acenaphthene (B1664957) core, combined with the synthetic handles provided by the bromo and hydroxyl groups, positions this compound as a key starting material for the synthesis of elaborate polycyclic molecules.

Building Blocks for Complex Organic Molecules

While direct, documented examples of the use of this compound in the synthesis of complex organic molecules are not extensively reported in publicly available literature, its structural motifs are present in a variety of polycyclic aromatic hydrocarbons (PAHs). The bromo functionality on the aromatic ring is particularly amenable to carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for constructing biaryl systems and extending the polycyclic framework.

Theoretically, the bromine atom at the 5-position can be readily displaced by a wide range of aryl or vinyl boronic acids or esters, leading to the formation of larger, more complex polycyclic aromatic systems. The hydroxyl group at the 1-position can be used to introduce further functionality or can be removed through deoxygenation to yield the parent acenaphthene scaffold.

Table 1: Potential Suzuki-Miyaura Cross-Coupling Reactions with this compound

Boronic Acid/Ester PartnerPotential Product
Phenylboronic acid5-Phenyl-1-acenaphthenol
Naphthalene-1-boronic acid5-(Naphthalen-1-yl)-1-acenaphthenol
Vinylboronic acid5-Vinyl-1-acenaphthenol

Precursors for Heterocyclic Compounds

The strategic placement of the bromo and hydroxyl groups on the acenaphthene skeleton of this compound provides a versatile platform for the synthesis of various heterocyclic compounds. The bromine atom can serve as a handle for the introduction of nitrogen, sulfur, or oxygen-containing rings through various coupling and cyclization strategies.

For instance, the bromo group can be transformed into an amino group, which can then participate in condensation reactions to form nitrogen-containing heterocycles. Alternatively, palladium-catalyzed cross-coupling reactions with heterocyclic boronic acids can directly introduce pre-formed heterocyclic moieties.

Furthermore, the hydroxyl group can be converted into other functional groups, such as a ketone, which can then undergo reactions to form fused heterocyclic rings. For example, the synthesis of acenaphtho[1,2-b]thiophenes, a class of sulfur-containing heterocycles, often involves the reaction of an acenaphthenone derivative with a sulfurating agent. While not directly starting from this compound, this illustrates a potential synthetic pathway.

Role in the Development of Functional Materials

The incorporation of the rigid and planar acenaphthene unit into larger molecular structures is a key strategy in the design of functional organic materials. These materials often exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

While specific research detailing the use of this compound in the synthesis of functional materials is limited, its potential is evident. The bromo functionality allows for its incorporation into polymeric structures through polymerization reactions like the Suzuki polymerization. The resulting polymers would possess the desirable properties of the acenaphthene core, such as thermal stability and charge-transport capabilities.

The hydroxyl group can also be modified to tune the electronic properties of the molecule or to attach it to other components in a material. The development of new organic materials often relies on the synthesis of novel building blocks, and this compound represents a promising candidate for the creation of next-generation functional materials.

Catalytic Applications in Asymmetric Synthesis

The field of asymmetric catalysis relies on the use of chiral ligands to control the stereochemical outcome of chemical reactions. While there is no direct evidence of this compound itself being used in catalytic applications, its derivatives hold potential for the development of novel chiral ligands.

The acenaphthene backbone provides a rigid scaffold that can be functionalized to create a chiral environment around a metal center. The synthesis of chiral ligands often involves the introduction of chiral substituents onto an achiral backbone. The bromo and hydroxyl groups of this compound could serve as points of attachment for such chiral auxiliaries.

For example, the hydroxyl group could be resolved to separate the enantiomers of this compound, which could then be used as chiral starting materials. Subsequent modification of the bromo and hydroxyl groups could lead to the synthesis of novel phosphine (B1218219), amine, or N-heterocyclic carbene (NHC) ligands. These ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The development of new and efficient chiral ligands is a continuous effort in organic chemistry, and the unique structure of this compound makes it an intriguing platform for ligand design.

Biochemical and Enzymatic Research Applications of Acenaphthenols

Use as a Chiral Probe or Substrate in Enzymatic Assays

There is currently a lack of specific studies in the scientific literature detailing the use of 5-Bromo-1-acenaphthenol as a chiral probe or substrate in enzymatic assays. While chiral alcohols are frequently used to investigate the stereoselectivity of enzymes, and methods for the chiral separation of the parent compound, 1-acenaphthenol (B129857), have been developed, specific applications of the 5-bromo derivative in this context have not been documented.

Investigation of Enzyme-Substrate Interactions, e.g., with Aldo-Keto Reductase (AKR) Enzymes

Detailed investigations into the specific interactions between this compound and Aldo-Keto Reductase (AKR) enzymes are not presently found in published research. The AKR superfamily of enzymes is known to catalyze the reduction of a wide variety of aldehydes and ketones and is involved in the metabolism of polycyclic aromatic hydrocarbons (PAHs). frontiersin.orgnih.gov While these enzymes can act on PAH derivatives, the substrate specificity for this compound has not been characterized. Research on AKRs has extensively covered their role in the metabolic activation of PAH trans-dihydrodiols to reactive o-quinones, but the interaction with halogenated acenaphthenols has not been a specific focus. frontiersin.orgnih.govnih.gov

Bioconversion and Biodegradation Pathways in Environmental and Biological Systems

The bioconversion and biodegradation pathways specific to this compound have not been elucidated. However, research on the parent compound, acenaphthene (B1664957), provides a foundational understanding of how this class of compounds may be processed in biological systems. Studies have shown that the microbial degradation of acenaphthene can proceed through the formation of 1-acenaphthenol. nih.govresearchgate.net For instance, Acinetobacter sp. strain AGAT-W has been shown to hydroxylate acenaphthene to 1-acenaphthenol, which is then further transformed. nih.gov Similarly, the degradation of acenaphthene by Sphingobacterium sp. strain RTSB also involves 1-acenaphthenol as an intermediate. researchgate.net

The fate of brominated organic compounds in the environment is an area of active research, with studies demonstrating that microbial consortia can degrade such compounds, often through dehalogenation mechanisms. mdpi.com However, the specific pathways for the biodegradation of brominated acenaphthenes, and specifically this compound, remain to be investigated.

Mechanistic Studies of Biological Transformations Involving Acenaphthenol Scaffold

Mechanistic studies of biological transformations specifically involving this compound are not available in the current body of scientific literature. The metabolism of the parent acenaphthene scaffold is known to be initiated by monooxygenases or dioxygenases, leading to hydroxylated intermediates. The subsequent enzymatic steps in the degradation pathways of acenaphthene have been partially characterized in some microorganisms, but the influence of a bromine substituent at the 5-position on these mechanisms has not been explored.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-1-acenaphthenol, and what factors influence yield optimization?

  • Methodological Answer : The synthesis of brominated acenaphthenol derivatives often involves Friedel-Crafts acylation or electrophilic substitution. For example, a modified procedure for 5-Bromoacetylacenaphthene (a related compound) uses AlCl₃ as a catalyst in CH₂Cl₂ at controlled temperatures (-20°C to room temperature). Key parameters include stoichiometric ratios (e.g., bromoacetyl bromide to acenaphthene), reaction time (30 minutes post-neutralization), and purification via column chromatography (ethyl acetate/petroleum ether) . Yield optimization requires precise control of reaction conditions and exclusion of moisture.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H-NMR to confirm substituent positions (e.g., δ 3.43 ppm for methylene groups in acenaphthene derivatives) .
  • HPLC with UV detection for purity assessment (>97% purity criteria, as in brominated phenylacetic acid standards) .
  • Mass spectrometry (MS) for molecular ion verification (e.g., [M+H]+ or [M-Br]+ fragments).
    Storage conditions (0–6°C for brominated nitriles) should be replicated to prevent degradation .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer :

  • Store at 0–6°C in amber vials to prevent photodegradation, as recommended for brominated acetonitriles .
  • Use anhydrous solvents (e.g., CH₂Cl₂ or chloroform) during synthesis to avoid hydrolysis .
  • Monitor for decomposition via periodic TLC or NMR analysis, especially if stored long-term.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer :

  • Triangulation : Cross-validate data using multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling) .
  • Empirical contradiction analysis : Apply statistical falsification methods to identify outliers or systematic errors (e.g., bootstrapping in structural validation) .
  • Compare with literature benchmarks (e.g., δ 7.33–8.69 ppm aromatic proton ranges in brominated acenaphthenes) .

Q. What computational methods are used to predict the reactivity or interactions of this compound in complex systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) to model electrophilic substitution pathways or steric effects from the bromine substituent.
  • Molecular Dynamics (MD) simulations to study solvation effects or binding affinities in catalytic systems.
  • Validate predictions with experimental kinetics (e.g., rate constants for bromine displacement reactions) .

Q. How should researchers design experiments to investigate the compound’s mechanism in cross-coupling reactions?

  • Methodological Answer :

  • Use controlled kinetic studies with varying catalysts (e.g., Pd/Cu systems) and substrates .
  • Monitor intermediates via in situ IR spectroscopy or GC-MS .
  • Compare reactivity with non-brominated analogs to isolate the bromine effect.

Q. What strategies ensure reproducibility when scaling up synthesis from literature procedures?

  • Methodological Answer :

  • Document critical control points (e.g., temperature gradients during AlCl₃ addition) .
  • Use design of experiments (DoE) to optimize solvent volume and catalyst loading.
  • Validate reproducibility through inter-laboratory comparisons and open data sharing (e.g., deposition in PubChem or institutional repositories) .

Data Contradiction and Reliability

Scenario Resolution Strategy Reference
Discrepant NMR shiftsCompare with crystallographic data or DFT-predicted chemical shifts
Purity conflicts (HPLC vs. MS)Re-run assays with internal standards (e.g., deuterated analogs)
Yield variability in scaled reactionsAnalyze batch-specific impurities via LC-MS and adjust purification protocols

Key Considerations

  • Ethical Standards : Adhere to data citation norms (e.g., CAS RN attribution) and avoid plagiarism in reporting synthetic methods .
  • Mixed-Method Approaches : Combine experimental data with computational models to address mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.